molecular formula C7H12O2 B15363859 3-Methoxycyclopentanecarbaldehyde

3-Methoxycyclopentanecarbaldehyde

Cat. No.: B15363859
M. Wt: 128.17 g/mol
InChI Key: PDEMFRXOVRYNJJ-UHFFFAOYSA-N
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Description

3-Methoxycyclopentane-1-carbaldehyde is an organic compound characterized by a cyclopentane ring substituted with a methoxy group at the third position and an aldehyde group at the first position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting from Cyclopentanone: One common synthetic route involves the reaction of cyclopentanone with methanol in the presence of an acid catalyst to form 3-methoxycyclopentanone, followed by oxidation to introduce the aldehyde group.

  • From Cyclopentene: Another method involves the epoxidation of cyclopentene to form cyclopentene oxide, which is then reacted with methanol to introduce the methoxy group, followed by oxidative cleavage to form the aldehyde.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency and reduce environmental impact.

Types of Reactions:

  • Oxidation: 3-Methoxycyclopentane-1-carbaldehyde can be oxidized to form carboxylic acids or esters.

  • Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

  • Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

  • Substitution: Nucleophiles such as hydroxide (OH⁻) or halides (Cl⁻, Br⁻) are used in substitution reactions.

Major Products Formed:

  • Oxidation: 3-Methoxycyclopentane-1-carboxylic acid or its esters.

  • Reduction: 3-Methoxycyclopentanol.

  • Substitution: Substituted methoxycyclopentanes.

Scientific Research Applications

3-Methoxycyclopentane-1-carbaldehyde finds applications in various scientific research areas:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.

  • Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which 3-methoxycyclopentane-1-carbaldehyde exerts its effects depends on the specific application. For example, in biochemical assays, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating enzyme activity. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

  • 3-Methylcyclopentane-1-carbaldehyde: Similar structure but with a methyl group instead of a methoxy group.

  • Cyclopentyl methyl ether: A related ether compound without the aldehyde group.

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

3-methoxycyclopentane-1-carbaldehyde

InChI

InChI=1S/C7H12O2/c1-9-7-3-2-6(4-7)5-8/h5-7H,2-4H2,1H3

InChI Key

PDEMFRXOVRYNJJ-UHFFFAOYSA-N

Canonical SMILES

COC1CCC(C1)C=O

Origin of Product

United States

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